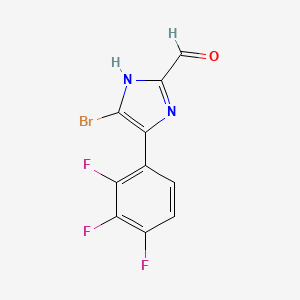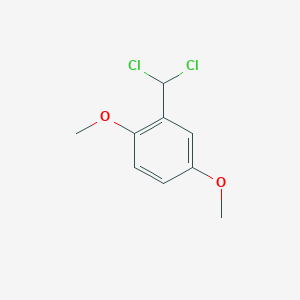
2-(Dichloromethyl)-1,4-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dichloromethyl)-1,4-dimethoxybenzene is an organic compound characterized by the presence of a benzene ring substituted with two methoxy groups and a dichloromethyl group. This compound is of interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-1,4-dimethoxybenzene typically involves the formylation of electron-rich aromatic rings. One common method is the use of dichloromethyl methyl ether (Cl₂CHOMe) as a formylating agent in the presence of titanium tetrachloride (TiCl₄). This reaction is highly regioselective and efficient for producing aromatic aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of formylation and the use of dichloromethyl methyl ether in the presence of catalysts like TiCl₄ can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dichloromethyl)-1,4-dimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce methyl-substituted derivatives.
Applications De Recherche Scientifique
2-(Dichloromethyl)-1,4-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Dichloromethyl)-1,4-dimethoxybenzene involves its interaction with molecular targets through its functional groups The dichloromethyl group can participate in electrophilic aromatic substitution reactions, while the methoxy groups can stabilize intermediates through resonance effects
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloromethane (DCM): An organochlorine compound widely used as a solvent.
1,2-Dichloroethane: A chlorinated hydrocarbon used in the production of vinyl chloride.
Propriétés
Numéro CAS |
918646-58-9 |
|---|---|
Formule moléculaire |
C9H10Cl2O2 |
Poids moléculaire |
221.08 g/mol |
Nom IUPAC |
2-(dichloromethyl)-1,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10Cl2O2/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5,9H,1-2H3 |
Clé InChI |
PTWMJIAIGSFGPD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


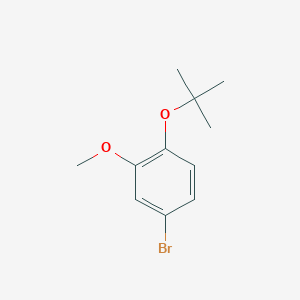
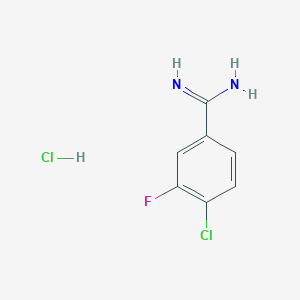
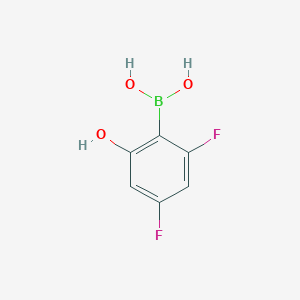
![1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol](/img/structure/B13702204.png)

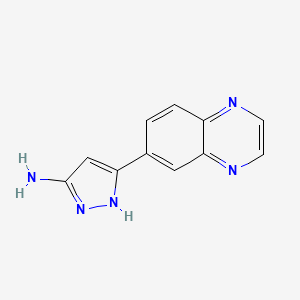
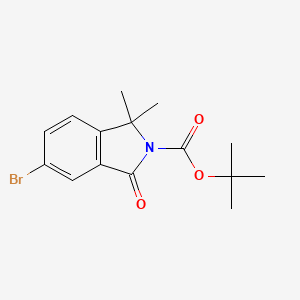
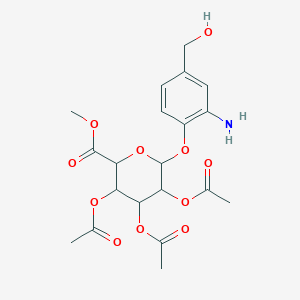


![2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)


